molecular formula C9H6N2 B12881381 Pyrrolo[3,2-B]pyrrolizine CAS No. 440359-04-6

Pyrrolo[3,2-B]pyrrolizine

Cat. No.: B12881381
CAS No.: 440359-04-6
M. Wt: 142.16 g/mol
InChI Key: GQOCYIPXLJEFTR-UHFFFAOYSA-N
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Description

Pyrrolo[3,2-B]pyrrolizine is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by its fused bicyclic structure, which includes a pyrrole ring and a pyrrolizine ring

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[3,2-B]pyrrolizine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive nitrogen atoms and conjugated double bonds within the compound’s structure.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings, using reagents like halogens or sulfonyl chlorides.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of Pyrrolo[3,2-B]pyrrolizine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as kinase inhibitors, binding to the active sites of kinases and blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for cancer therapy .

Comparison with Similar Compounds

Uniqueness: Pyrrolo[3,2-B]pyrrolizine stands out due to its unique fused bicyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound in both research and industrial applications.

Biological Activity

Pyrrolo[3,2-B]pyrrolizine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and findings.

Chemical Structure and Properties

This compound features a bicyclic structure that includes a pyrrole moiety fused to a pyrrolizine nucleus. This unique arrangement contributes to its biological activity and interaction with various biological targets.

Biological Activities

1. Antitumor Activity

This compound derivatives have been investigated for their anticancer properties. A study synthesized several spiro-fused pyrrolo[3,4-a]pyrrolizines and tested their cytotoxicity against various cancer cell lines, including human erythroleukemia (K562) and cervical carcinoma (HeLa) cells. Compounds 4a and 5a demonstrated significant antiproliferative effects, inducing cell cycle perturbations and apoptosis in treated cells .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
4aK562Not specifiedInduces apoptosis
5aHeLaNot specifiedDisrupts actin filaments

2. Antiviral Activity

This compound derivatives have also shown promise as antiviral agents. Research indicates that certain compounds within this class can inhibit viral replication by targeting specific viral enzymes. For instance, studies have highlighted the effectiveness of these compounds against various viral strains, suggesting their potential in treating viral infections .

3. Antimicrobial Properties

The antimicrobial activity of this compound has been documented in several studies. These compounds exhibit significant inhibition against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents. Their mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial growth .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Protein Kinases : Many derivatives have been shown to inhibit key protein kinases involved in cancer progression, such as EGFR and CDK-2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • DNA Intercalation : Some compounds can intercalate into DNA, disrupting replication and transcription processes which are crucial for cancer cell survival.
  • Induction of Apoptosis : Studies have indicated that these compounds can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.

Case Studies

  • Antitumor Efficacy : In a study involving the treatment of HeLa cells with this compound derivatives, significant morphological changes were observed post-treatment. The compounds led to a reduction in cell motility and altered actin filament organization within the cells .
  • Antiviral Potential : Another investigation focused on the antiviral effects of this compound derivatives against HIV-1 integrase inhibitors showed promising results with low micromolar IC50 values indicating their potential as therapeutic agents against viral infections .

Properties

CAS No.

440359-04-6

Molecular Formula

C9H6N2

Molecular Weight

142.16 g/mol

IUPAC Name

pyrrolo[3,2-b]pyrrolizine

InChI

InChI=1S/C9H6N2/c1-2-8-6-7-3-4-10-9(7)11(8)5-1/h1-6H

InChI Key

GQOCYIPXLJEFTR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C=C3C2=NC=C3

Origin of Product

United States

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